1-(Piperidin-1-ylmethyl)cyclopropanamine
Overview
Description
“1-(Piperidin-1-ylmethyl)cyclopropanamine” is a chemical compound that is used in scientific research . It is a cyclopropane amine that is commonly used as a building block in the synthesis of organic compounds .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, involves various methods. One common method is the N-heterocyclization of primary amines with diols . Other methods include the use of alkyl dihalides and primary amines and hydrazines under microwave irradiation .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the empirical formula C9H18N2 . The molecular weight of this compound is 227.17 g/mol .Scientific Research Applications
Synthesis of Complex Molecules
A study conducted by Urban Košak, B. Brus, and S. Gobec (2014) highlighted the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives from commercially available precursors. This straightforward two-step procedure yields high overall yields and presents a method for purifying the final compounds using simple flash column chromatography, underscoring the importance of such derivatives as building blocks in medicinal chemistry and drug discovery Urban Košak, B. Brus, S. Gobec, 2014.
Anticancer Activity
Sandeep Kumar, Nikhil Kumar, P. Roy, and S. Sondhi (2013) reported the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives from various amines, including cyclohexanamine, under microwave irradiation. These compounds, upon evaluation, exhibited good anticancer activity against several cancer cell lines, including breast (T47D), lung (NCI H-522), colon (HCT-15), ovary (PA-1), and liver (HepG-2). This study demonstrates the potential of derivatives involving piperidin-1-ylmethylcyclopropanamine structures in the development of new anticancer agents Sandeep Kumar, Nikhil Kumar, P. Roy, S. Sondhi, 2013.
Pharmaceutical Building Block Diversification
A. Lennox, Shannon L. Goes, Matthew P. Webster, H. Koolman, S. Djurić, and S. Stahl (2018) described an electrochemical method for the cyanation of secondary piperidines, offering a novel approach to synthesizing pharmaceutical building blocks. This method allows for the cyanation adjacent to nitrogen without needing protection or substitution of the N-H bond, showcasing an efficient pathway to diversify pharmaceutical compounds A. Lennox et al., 2018.
Modulation of Membrane Dynamics
A study on piperine, a related compound, showed its ability to modulate membrane dynamics and permeation characteristics by inducing alterations in membrane lipid dynamics. This suggests that compounds with a piperidine structure could influence membrane properties and enzyme kinetics, which might be relevant for enhancing bioavailability and therapeutic efficacy of drugs A. Khajuria, N. Thusu, U. Zutshi, 2002.
Safety and Hazards
Properties
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-9(4-5-9)8-11-6-2-1-3-7-11/h1-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHCKUJNYGGXTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672436 | |
Record name | 1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-25-9 | |
Record name | 1-[(Piperidin-1-yl)methyl]cyclopropan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30672436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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